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Compound of Interest

Compound Name: Ethyl 2-cyano-3,3-diphenylacrylate

Cat. No.: B1671707

An In-depth Technical Guide to the mt-Conjugated System of Ethyl 2-cyano-3,3-
diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known commercially as Etocrylene, is a synthetic
organic compound widely utilized as a UV absorber in sunscreen and cosmetic formulations.[1]
Its efficacy in protecting against UVB and short-wave UVA radiation stems directly from the
extensive Tt-conjugated system within its molecular structure.[2][3][4] This guide provides a
detailed examination of this 1t-conjugated system, covering its synthesis, electronic properties,
and the experimental and computational methodologies used for its characterization. The
unique molecular architecture, featuring two phenyl groups and a cyano group attached to an
acrylate backbone, creates a large, electron-deficient 1t-system responsible for its strong
ultraviolet absorption capabilities.[2][4]

Molecular Structure and the 1t-Conjugated System

The core of Ethyl 2-cyano-3,3-diphenylacrylate’s function lies in its conjugated system of p-
orbitals. This system extends across the two phenyl rings, the carbon-carbon double bond of
the acrylate group, and the cyano and carbonyl groups. This delocalization of t-electrons
lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the
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Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb photons in the
UV range of the electromagnetic spectrum.

While a specific single-crystal X-ray diffraction study for Ethyl 2-cyano-3,3-diphenylacrylate is
not readily available in the public domain, analysis of closely related cyanoacrylate derivatives
reveals that the planarity of the molecule is a key factor.[2] The dihedral angles between the
phenyl rings and the acrylate plane will influence the extent of orbital overlap and,
consequently, the absorption spectrum. For effective conjugation, a more planar conformation
is generally favored.

Below is a diagram illustrating the key components of the molecule and the delocalized -
system.

Caption: Molecular structure of Ethyl 2-cyano-3,3-diphenylacrylate with the 1t-conjugated
system highlighted.

Spectroscopic and Physicochemical Properties

The electronic properties of the 1t-conjugated system are primarily investigated using UV-
Visible spectroscopy. While specific high-resolution spectral data for Etocrylene is not widely
published, data from its close structural analog, Octocrylene (2-ethylhexyl 2-cyano-3,3-
diphenylacrylate), provides a strong indication of its absorption characteristics. Octocrylene
exhibits a broad absorption peak in the UVB region, centered at approximately 300 nm.[5] It is
expected that Etocrylene will have a very similar absorption profile. The absorption of a UV
photon promotes an electron from a 1t orbital (HOMO) to a 1t* orbital (LUMO).
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Property Value Reference
Chemical Formula C1sH1sNO2 [4]
Molecular Weight 277.32 g/mol [3114]
Appearance Off-white crystalline powder [1]

Melting Point 97-99 °C [11[3]
Boiling Point 174 °C at 0.2 mmHg [1][3]

UV Absorption Range UVB and short-wave UVA [2]

) ~300 nm (based on
Amax (estimated) Octocrylene)

[5]

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common method for the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate is the

Knoevenagel condensation.[2]

Reactants:

Benzophenone

Ethyl 2-cyanoacetate

Cyclohexane (solvent)

Sodium bicarbonate (catalyst)

Procedure:

e Benzophenone is dissolved in cyclohexane in a reaction kettle.

e The solution is heated to a temperature of 102-104°C.

e Sodium bicarbonate is added as a catalyst.
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Ethyl cyanoacetate is slowly added dropwise to the reaction mixture.

The reaction is allowed to proceed for 16 to 18 hours.

Water generated during the reaction is continuously removed to drive the equilibrium towards

the product.

Upon completion, the product, Ethyl 2-cyano-3,3-diphenylacrylate, is isolated.[1]

Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate.

UV-Visible Spectroscopic Analysis

Objective: To determine the maximum absorption wavelength (Amax) and the molar extinction

coefficient (g).
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:

» Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the
UV region of interest (e.g., ethanol, cyclohexane).
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o Preparation of Stock Solution: Accurately weigh a small amount of Ethyl 2-cyano-3,3-
diphenylacrylate and dissolve it in a known volume of the chosen solvent in a volumetric
flask to prepare a stock solution of known concentration.

o Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create
solutions of varying, known concentrations.

» Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a
baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-
400 nm).

o Sample Measurement: Record the absorbance spectra for each of the diluted solutions.
o Data Analysis:

o ldentify the wavelength of maximum absorbance (Amax).

o Plot a calibration curve of absorbance at Amax versus concentration.

o The molar extinction coefficient (¢€) can be determined from the slope of the calibration
curve according to the Beer-Lambert law (A = ebc), where A is absorbance, b is the path
length of the cuvette (typically 1 cm), and c is the concentration.

Computational Analysis of the Tt-System

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools
for understanding the electronic structure of molecules like Ethyl 2-cyano-3,3-
diphenylacrylate.

Key Computational Insights:

o Optimized Geometry: DFT calculations can predict the most stable three-dimensional
structure of the molecule, including bond lengths, bond angles, and the crucial dihedral
angles between the phenyl rings and the acrylate plane.

o Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO
can be calculated. The HOMO-LUMO energy gap is directly related to the energy of the
lowest electronic transition, which corresponds to the Amax in the UV-Vis spectrum.
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o Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption

spectrum, providing theoretical values for Amax and the oscillator strengths of different

electronic transitions. This allows for the assignment of observed absorption bands to

specific molecular orbital transitions (e.g., T — 1*).

DFT/TD-DFT Analysis Logic
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Caption: Logical workflow for computational analysis of electronic properties.

Conclusion

The m-conjugated system of Ethyl 2-cyano-3,3-diphenylacrylate is the key to its function as

an effective UV absorber. The delocalization of electrons across its phenyl, acrylate, and cyano

moieties allows for the absorption of high-energy UV radiation, which is then dissipated

harmlessly. While detailed experimental data for this specific molecule can be sparse in

academic literature, analysis of its structural analogs and the application of standard synthetic

and spectroscopic technigues, complemented by computational modeling, provide a robust

understanding of its electronic properties. This guide provides the foundational knowledge and

protocols for researchers to further investigate and utilize this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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